Hinge-Binding Hydrogen Bond Donor Count: 3-Amino-4-ol vs 4-Amino Regioisomers
The 3-amino-4-ol substitution pattern provides three hydrogen bond donors (3-NH2 and 4-OH) capable of engaging the kinase hinge region in a bidentate-donor/bidentate-acceptor motif. By contrast, 4-amino-pyrazolo[3,4-d]pyrimidines present only two H-bond donors and establish a different hinge interaction geometry favored by Src family kinases [1]. This difference has been exploited in patent disclosures: 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones are claimed specifically as CDK inhibitors (JP7166252B2), while 4-amino-substituted analogs are claimed predominantly for Src/Abl and EphB/VEGFR2 targeting [2]. No single study directly compares the unsubstituted 3-amino-4-ol core against a 4-amino regioisomer in the same assay; the differentiation is a class-level inference drawn from distinct patent geneologies.
| Evidence Dimension | Hydrogen bond donor count and hinge-binding geometry |
|---|---|
| Target Compound Data | 3 H-bond donors (3-NH2, 4-OH); bidentate donor/acceptor motif compatible with CDK hinge region |
| Comparator Or Baseline | 4-amino-pyrazolo[3,4-d]pyrimidines: 2 H-bond donors; distinct hinge geometry preferred by Src kinase |
| Quantified Difference | Difference of 1 H-bond donor; consequence is divergent kinase selectivity class (CDK vs Src/Eph) |
| Conditions | Inferred from X-ray crystallography of pyrazolo[3,4-d]pyrimidine–kinase co-crystal structures (p38α, CDK2, Src); patent family analysis |
Why This Matters
Procurement of the 3-amino-4-ol regioisomer, rather than a 4-amino analog, is essential for CDK-focused programs—incorrect regioisomer selection redirects kinase selectivity toward Src/Eph targets.
- [1] Schenone S, Radi M, Musumeci F, Brullo C, Botta M. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem Rev. 2014;114(14):7189-7238. doi:10.1021/cr400270z View Source
- [2] Wunderlick W, Hoover LA, Leban JJ, et al. 3-Amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as Cyclin-Dependent Kinase Inhibitors. Japanese Patent JP7166252B2. Published November 7, 2022. View Source
